4,4'-Dibromo-4''-cyclohexyltriphenylamine
Overview
Description
4,4’-Dibromo-4’'-cyclohexyltriphenylamine is a chemical compound with the molecular formula C24H23Br2N and a molecular weight of 485.26 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . The compound is characterized by the presence of two bromine atoms and a cyclohexyl group attached to a triphenylamine core .
Scientific Research Applications
4,4’-Dibromo-4’'-cyclohexyltriphenylamine has several applications in scientific research:
Material Science: It is used as a building block for the synthesis of organic semiconductors and hole transport materials.
Proteomics: The compound is utilized in the study of protein interactions and functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Safety and Hazards
When handling 4,4’-Dibromo-4’'-cyclohexyltriphenylamine, suitable protective equipment should be worn to prevent dispersion of dust. Hands and face should be washed thoroughly after handling. Contact with skin, eyes, and clothing should be avoided . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-4’'-cyclohexyltriphenylamine typically involves the bromination of 4-cyclohexyltriphenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent like chloroform or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-Dibromo-4’'-cyclohexyltriphenylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-4’'-cyclohexyltriphenylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-4’'-cyclohexyltriphenylamine is not extensively studied. its effects are likely related to its ability to participate in electron transfer processes due to the presence of bromine atoms and the triphenylamine core . These properties make it useful in applications like organic electronics and catalysis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromotriphenylamine: Similar structure but lacks the cyclohexyl group.
4,4’-Dichloro-4’'-cyclohexyltriphenylamine: Similar structure with chlorine atoms instead of bromine.
Uniqueness
4,4’-Dibromo-4’'-cyclohexyltriphenylamine is unique due to the presence of both bromine atoms and a cyclohexyl group, which can influence its reactivity and physical properties . This makes it particularly valuable in the synthesis of specialized materials and in research applications where specific electronic properties are required .
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-cyclohexylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-18H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLCPOBLTYQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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